molecular formula C9H15IN2O B2449429 1-ethyl-4-iodo-3-(isopropoxymethyl)-1H-pyrazole CAS No. 1856078-77-7

1-ethyl-4-iodo-3-(isopropoxymethyl)-1H-pyrazole

Cat. No.: B2449429
CAS No.: 1856078-77-7
M. Wt: 294.136
InChI Key: XZVXYUIHRLCEMH-UHFFFAOYSA-N
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Description

1-Ethyl-4-iodo-3-(isopropoxymethyl)-1H-pyrazole is an organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of an ethyl group at the first position, an iodine atom at the fourth position, and an isopropoxymethyl group at the third position of the pyrazole ring.

Preparation Methods

The synthesis of 1-ethyl-4-iodo-3-(isopropoxymethyl)-1H-pyrazole can be achieved through various synthetic routes. One common method involves the iodination of 1-ethyl-3-(isopropoxymethyl)-1H-pyrazole using iodine and a suitable oxidizing agent. The reaction conditions typically include a solvent such as acetonitrile and a catalyst like copper(II) sulfate. The reaction is carried out at room temperature for several hours until the desired product is obtained.

Industrial production methods for this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as column chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

1-Ethyl-4-iodo-3-(isopropoxymethyl)-1H-pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom at the fourth position can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organometallic reagents.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyrazole derivatives.

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced pyrazole derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Ethyl-4-iodo-3-(isopropoxymethyl)-1H-pyrazole has various scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex pyrazole derivatives, which are valuable intermediates in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for the development of new pharmaceuticals targeting specific diseases.

    Industry: It is used in the development of new materials and chemical processes, including catalysts and ligands for metal-catalyzed reactions.

Mechanism of Action

The mechanism of action of 1-ethyl-4-iodo-3-(isopropoxymethyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

1-Ethyl-4-iodo-3-(isopropoxymethyl)-1H-pyrazole can be compared with other similar compounds, such as:

    1-Ethyl-4-iodo-3-methylpyridin-2(1H)-one: This compound has a similar structure but contains a pyridinone ring instead of a pyrazole ring.

    Ethyl 4-iodo-3-methoxybenzoate: This compound has an ethyl group and an iodine atom but differs in the presence of a methoxybenzoate group instead of an isopropoxymethyl group.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the isopropoxymethyl group, which can influence its reactivity and biological activity.

Properties

IUPAC Name

1-ethyl-4-iodo-3-(propan-2-yloxymethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15IN2O/c1-4-12-5-8(10)9(11-12)6-13-7(2)3/h5,7H,4,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZVXYUIHRLCEMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)COC(C)C)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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